molecular formula C18H18N4O B12171187 3-(1H-benzimidazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide

Cat. No.: B12171187
M. Wt: 306.4 g/mol
InChI Key: BFIGAKMIXJPENE-ZHZULCJRSA-N
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Description

3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide is an organic compound that features a benzimidazole ring and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide typically involves the reaction of benzimidazole derivatives with hydrazides under specific conditions. One common method involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid with hydrazine hydrate, followed by the reaction with an aldehyde or ketone to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazide linkage may also play a role in the compound’s biological activity by forming hydrogen bonds or other interactions with target molecules[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzimidazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide is unique due to its specific combination of a benzimidazole ring and a hydrazide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-1-phenylethylideneamino]propanamide

InChI

InChI=1S/C18H18N4O/c1-14(15-7-3-2-4-8-15)20-21-18(23)11-12-22-13-19-16-9-5-6-10-17(16)22/h2-10,13H,11-12H2,1H3,(H,21,23)/b20-14-

InChI Key

BFIGAKMIXJPENE-ZHZULCJRSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C=NC2=CC=CC=C21)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CCN1C=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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